molecular formula C6H4F3NO B1311640 6-(Trifluoromethyl)pyridin-2-ol CAS No. 34486-06-1

6-(Trifluoromethyl)pyridin-2-ol

Cat. No. B1311640
CAS RN: 34486-06-1
M. Wt: 163.1 g/mol
InChI Key: XXRUAAOADAPPII-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H4F3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)pyridin-2-ol and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)pyridin-2-ol can be represented by the InChI string: InChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h1-3H,(H,10,11) . This indicates that the compound contains one nitrogen atom, one oxygen atom, three fluorine atoms, four hydrogen atoms, and six carbon atoms .


Physical And Chemical Properties Analysis

The molecular weight of 6-(Trifluoromethyl)pyridin-2-ol is 163.10 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : Trifluoromethylpyridine (TFMP) derivatives, including “6-(Trifluoromethyl)pyridin-2-ol”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The major outcome is the protection of crops from pests. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
  • Results or Outcomes : The outcomes of these applications are the development of effective pharmaceutical and veterinary products. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Catalysis

  • Field : Chemical Industry
  • Application : Trifluoromethylpyridine derivatives, including “6-(Trifluoromethyl)pyridin-2-ol”, have useful applications in catalysis .
  • Results or Outcomes : The major outcome is the enhancement of chemical reactions through catalysis .

Drug Design

  • Field : Pharmaceutical Industry
  • Application : Trifluoromethylpyridine derivatives are used in drug design .
  • Results or Outcomes : The outcomes of these applications are the development of effective pharmaceutical products .

Molecular Recognition

  • Field : Biochemistry
  • Application : Trifluoromethylpyridine derivatives are used in molecular recognition .
  • Results or Outcomes : The major outcome is the understanding and manipulation of molecular interactions .

Natural Product Synthesis

  • Field : Organic Chemistry
  • Application : Trifluoromethylpyridine derivatives are used in the synthesis of natural products .
  • Results or Outcomes : The major outcome is the synthesis of natural products .

Catalysis

  • Field : Chemical Industry
  • Application : Trifluoromethylpyridine derivatives, including “6-(Trifluoromethyl)pyridin-2-ol”, have useful applications in catalysis .
  • Results or Outcomes : The major outcome is the enhancement of chemical reactions through catalysis .

Drug Design

  • Field : Pharmaceutical Industry
  • Application : Trifluoromethylpyridine derivatives are used in drug design .
  • Results or Outcomes : The outcomes of these applications are the development of effective pharmaceutical products .

Molecular Recognition

  • Field : Biochemistry
  • Application : Trifluoromethylpyridine derivatives are used in molecular recognition .
  • Results or Outcomes : The major outcome is the understanding and manipulation of molecular interactions .

Natural Product Synthesis

  • Field : Organic Chemistry
  • Application : Trifluoromethylpyridine derivatives are used in the synthesis of natural products .
  • Results or Outcomes : The major outcome is the synthesis of natural products .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRUAAOADAPPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436222
Record name 6-(Trifluoromethyl)-2-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridin-2-ol

CAS RN

34486-06-1
Record name 2(1H)-Pyridinone, 6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034486061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Trifluoromethyl)-2-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34486-06-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2(1H)-PYRIDINONE, 6-(TRIFLUOROMETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T56GP86W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)pyridin-2-ol
Reactant of Route 2
6-(Trifluoromethyl)pyridin-2-ol
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Reactant of Route 4
6-(Trifluoromethyl)pyridin-2-ol
Reactant of Route 5
6-(Trifluoromethyl)pyridin-2-ol
Reactant of Route 6
6-(Trifluoromethyl)pyridin-2-ol

Citations

For This Compound
7
Citations
J Stankevičiūtė, J Vaitekūnas, V Petkevičius… - Scientific Reports, 2016 - nature.com
Pyridinols and pyridinamines are important intermediates with many applications in chemical industry. The pyridine derivatives are in great demand as synthons for pharmaceutical …
Number of citations: 21 www.nature.com
FA Esteve-Turrillas, J Parra, A Abad-Fuentes… - Analytica Chimica …, 2010 - Elsevier
This paper describes the original synthesis of a functionalized derivative of the fungicide picoxystrobin and the generation of the first reported monoclonal antibodies against this …
Number of citations: 63 www.sciencedirect.com
J Parra, FA Esteve-Turrillas, A Abad-Somovilla… - Analytical …, 2011 - Elsevier
The relevance of the linker tethering site in haptens was investigated for antibody generation and immunoassay development. Three derivatives of the strobilurin fungicide picoxystrobin …
Number of citations: 14 www.sciencedirect.com
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org
European Food Safety Authority (EFSA) - EFSA Journal, 2016 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State Czech Republic and co‐…
Number of citations: 2 efsa.onlinelibrary.wiley.com
S Ma, Y Xi, H Fan, S Roediger, JF Hartwig - Chem, 2022 - cell.com
Asymmetric alkene hydroamination could be a direct route to valuable chiral amines from abundant feedstocks. However, most asymmetric hydroaminations have limited synthetic value …
Number of citations: 17 www.cell.com
C Liao, J Li, X Chen, J Lu, Q Liu, L Chen… - Organic & …, 2020 - pubs.rsc.org
An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines is reported. …
Number of citations: 6 pubs.rsc.org

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